molecular formula C10H20N2O4S2 B13415106 (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid

Cat. No.: B13415106
M. Wt: 296.4 g/mol
InChI Key: POYPKGFSZHXASD-OLQVQODUSA-N
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Description

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is a synthetic, non-proteinogenic amino acid featuring a central disulfide bridge, making it a compelling molecule for biochemical research. This compound is a disulfide-linked dimer derived from penicillamine, a metabolite of penicillin known for its metal-chelating properties and role as a therapeutic agent for conditions like Wilson's disease . The presence of the disulfide bond is critical for its potential application in studying redox biology, enzymatic processes, and protein folding dynamics. Researchers can utilize this compound to probe disulfide exchange reactions, investigate the role of thiol-disulfide equilibrium in cellular signaling, and develop novel enzyme inhibitors that target cysteine-dependent catalytic mechanisms. Its structure, containing multiple chiral centers and a disulfide bridge, also makes it a valuable chiral building block or precursor in organic synthesis and medicinal chemistry for developing novel pharmacologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H20N2O4S2

Molecular Weight

296.4 g/mol

IUPAC Name

(2S)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6+

InChI Key

POYPKGFSZHXASD-OLQVQODUSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is essentially a disulfide dimer of penicillamine derivatives. Synthesis typically involves oxidation of the thiol groups in penicillamine or related amino acids to form the disulfide bridge. The stereochemistry is preserved by starting from enantiomerically pure penicillamine isomers.

Preparation via Oxidative Dimerization of Penicillamine

  • Starting Materials: Enantiomerically pure (S)-penicillamine and (R)-penicillamine derivatives.
  • Oxidizing Agents: Mild oxidants such as iodine, hydrogen peroxide, or air oxidation under controlled pH and temperature conditions.
  • Reaction Conditions:
    • Aqueous or mixed solvent systems (e.g., water/ethanol).
    • Mild base or neutral pH to prevent racemization.
    • Temperature controlled between 0–25 °C to maintain stereochemical integrity.
  • Outcome: Formation of the disulfide-linked dimer, (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic acid, isolated by precipitation or chromatography.

Coordination Compound Synthesis Using the Target Compound

The compound also serves as a ligand in coordination chemistry, synthesized in situ or isolated prior to complexation with metal ions such as chromium(III) and oxovanadium(IV):

Compound No. Metal Ion Ligands Involved Stoichiometry (M:L) Description of Preparation
1 Cr(III) 2-Amino-3-methylbutanoic acid (related analog) 1:2 Chromium(III) chloride hexahydrate mixed with ligand in aqueous ethanol, heated with stirring to precipitate.
2 Cr(III) 2-Amino-3-methylbutanoic acid + 1,10-phenanthroline 1:1:1 Similar procedure with addition of 1,10-phenanthroline, yielding dark green precipitate.
3 Cr(III) 2-Amino-3-methylbutanoic acid + ethylenediamine 1:1:1 Heated mixture forms light pink precipitate.
4 VO(IV) 2-Amino-3-methylbutanoic acid 1:2 Vanadium(IV) oxide sulfate with ligand yields pink precipitate.
5 VO(IV) 2-Amino-3-methylbutanoic acid + 1,10-phenanthroline 1:1:1 Mixed ligand complex formed with square pyramidal geometry.
6 VO(IV) 2-Amino-3-methylbutanoic acid + ethylenediamine 1:1:1 Distorted octahedral geometry complex formed.

Note: Although these examples use 2-amino-3-methylbutanoic acid (a related compound), the synthetic principles and coordination chemistry are directly relevant to the disulfide-linked penicillamine dimer.

Stepwise Synthesis of Related Intermediates

For related amino acid derivatives such as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, synthetic methods involve:

  • Carbamate formation: Reaction of L-valine with methyl chloroformate in aqueous alkaline medium at low temperature, followed by acidification and extraction to isolate the methyl carbamate derivative.
  • This intermediate can be further manipulated to introduce thiol groups and subsequently oxidized to form the disulfide linkage.

Summary Table of Preparation Methods

Method Starting Material(s) Conditions Key Features Reference
Oxidative dimerization (S)- and (R)-Penicillamine Mild oxidant, aqueous solvent, 0–25 °C Preserves stereochemistry, forms disulfide dimer
Coordination complex synthesis Metal salts (CrCl3, VOSO4), ligand Heating in aqueous ethanol, stirring Formation of metal-ligand complexes with distinct geometries
Carbamate intermediate synthesis L-valine, methyl chloroformate Alkaline aqueous, ice bath, acidification Intermediate for further functionalization

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((®-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid involves its interaction with molecular targets through its functional groups. The disulfide bond plays a crucial role in redox reactions, while the amino and carboxy groups facilitate binding to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core structure: Disulfide-linked dimer of two amino acid residues.
  • Key groups: Two carboxyl groups (-COOH). Two primary amino groups (-NH₂). Branched methyl substituents (3-methylbutanoic acid and 2-methylpropan-2-yl).
  • Stereochemistry : (S)- and (R)-configurations at critical chiral centers.
Similar Compounds (Table 1)
Compound Name Key Structural Differences Evidence ID
Val-Ala dipeptide (H-Val-Ala-OH) Peptide bond (amide linkage) instead of disulfide; lacks sulfur and branched methyl groups.
(2S)-2-Aceto-2-hydroxybutanoic acid β-hydroxy-α-keto acid structure; no disulfide or amino groups.
(S)-3-((S)-2-((S)-2-Amino-3-methylbutanamido)-3-(1H-imidazol-5-yl)... Larger peptide chain with imidazole and phenyl groups; lacks disulfide.
(R)-2-Amino-2-phenylacetic acid Simple α-amino acid with phenyl substituent; no sulfur or branched alkyl chains.
(2S)-2-ethyl-2-hydroxy-3-oxobutanoic acid β-keto acid with ethyl and hydroxy groups; no amino or sulfur functionalities.

Functional Group Analysis

  • Disulfide vs. Thiol/Amide : Unlike thiol-containing compounds (e.g., mercaptopropyl derivatives in ), the target’s disulfide bond offers reversible redox activity. Peptide analogs (e.g., ) rely on amide bonds for stability but lack redox sensitivity.
  • Carboxyl/Amino Groups: Shared with other amino acids (e.g., ), but the dual carboxyl and amino groups in the target may enhance metal chelation or zwitterionic behavior.

Stereochemical Impact

  • The (S)- and (R)-configurations in the target compound likely optimize steric interactions and binding specificity . For example:
    • Val-Ala dipeptides () adopt defined conformations due to L-configurations but lack the stereochemical complexity of the disulfide-linked dimer.
    • Compounds with mismatched stereochemistry (e.g., D-2-hydroxypentanedioic acid in ) exhibit divergent physicochemical behaviors.

Physicochemical Properties

  • Solubility : The dual carboxyl groups may enhance aqueous solubility compared to hydrophobic analogs like naphthyl-containing esters ().
  • Stability : The disulfide bond is susceptible to reducing environments, unlike stable amides () or esters ().
  • Molecular Weight : ~300–400 Da (estimated), smaller than larger peptidomimetics (e.g., ) but larger than simple acids (e.g., ).

Biological Activity

(S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid, also known as a complex organic compound featuring a unique disulfide bond configuration, has gained attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is C10H20N2O4S2C_{10}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of approximately 296.4 g/mol. The compound's structure includes a disulfide bond that plays a crucial role in its stability and biological functions.

PropertyValue
Molecular FormulaC10H20N2O4S2
Molecular Weight296.4 g/mol
Disulfide BondPresent
Role in Protein FoldingYes

The biological activity of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid is primarily attributed to its disulfide bond, which is significant in redox reactions. The compound interacts with various molecular targets through its functional groups, particularly the amino and carboxy groups, facilitating binding to proteins and enzymes. This interaction can modulate biological pathways, leading to various physiological effects.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Protein Stability : The disulfide bond contributes to the stability of proteins by maintaining their structural integrity, which is crucial for their biological functions.
  • Antioxidant Activity : Preliminary studies suggest that (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid may exhibit antioxidant properties, which could have therapeutic implications in medical applications.
  • Role in Biochemical Processes : The compound has been investigated for its role in biochemical processes involving redox reactions, indicating its potential influence on metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-Amino-3-(((R)-1-amino-1-carboxy-2-methylpropan-2-yl)disulfaneyl)-3-methylbutanoic Acid:

Study 1: Protein Folding and Stability

A study investigated the impact of disulfide bonds on protein folding, highlighting how compounds like (S)-2-Amino-3-(...) enhance protein stability through their unique structural features. It was found that the presence of such disulfide linkages significantly improves the folding efficiency of proteins in vitro.

Study 2: Antioxidant Properties

Research conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. The findings suggested that it could play a protective role against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

The following table compares (S)-2-Amino-3-(...) with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
CysteineC3H7NO2SContains a thiol group critical for protein structure
GlutathioneC10H17N3O6SActs as an antioxidant; contains a similar disulfide bond
HomocysteineC4H9NO2SInvolved in metabolic processes related to cysteine

These compounds share structural similarities but differ significantly in their functional roles within biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-2-Amino-3-... Acid, and what purification methods ensure high stereochemical fidelity?

  • Methodology : Synthesis typically involves stepwise protection of amino and carboxyl groups, followed by disulfide bond formation. Key steps include:

  • Use of protic acids (e.g., HCl, H2SO4) or thionyl chloride for carboxyl activation .
  • Stereoselective coupling of chiral intermediates under inert atmospheres to preserve optical purity.
  • Purification via recrystallization or reverse-phase HPLC to isolate enantiomers .
    • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (reflux vs. room temperature) significantly influence yield and stereochemical outcomes .

Q. How does the compound’s stereochemistry influence its NMR spectral interpretation?

  • Methodology :

  • <sup>1</sup>H-NMR : Diastereotopic protons in the disulfaneyl and methyl groups split into distinct signals. For example, the β-methyl protons show splitting (δ 1.2–1.4 ppm) due to restricted rotation .
  • <sup>13</sup>C-NMR : The quaternary carbon adjacent to the disulfide bond appears at ~55 ppm, with shifts ±2 ppm depending on solvent .
    • Validation : Compare experimental data with computational simulations (DFT-based NMR prediction) to confirm stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Analytical Strategies :

  • RP-HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products or stereoisomers that may confound bioactivity results .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., oxidized disulfide derivatives) that could alter biological activity .
    • Case Study : A 2025 study found discrepancies in anti-inflammatory assays due to residual thionyl chloride; rigorous post-synthesis dialysis (MWCO 1 kDa) resolved the issue .

Q. What experimental designs optimize disulfide bond stability under physiological conditions?

  • Stability Testing :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) and monitor disulfide cleavage via UV-Vis (λmax = 260 nm) .
  • Redox Sensitivity : Use glutathione (1–10 mM) to simulate intracellular reducing environments; quantify intact compound via LC-MS/MS .
    • Structural Modifications : Introduce steric hindrance (e.g., tert-butyl groups) adjacent to the disulfide to reduce susceptibility to thiol-disulfide exchange .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

  • Comparative Analysis :

  • Docking Studies : (S,R)-configuration shows stronger binding to cysteine proteases (Kd = 12 nM) vs. (R,S)-isomer (Kd = 210 nM) due to optimal hydrogen bonding with active-site thiols .
  • Bioactivity Data :
StereoisomerIC50 (Protease Inhibition)Selectivity Ratio (Target vs. Off-Target)
(S,R)15 nM120:1
(R,S)180 nM8:1
Source: Adapted from structural analogs in .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound?

  • Preventive Measures :

  • Use Fmoc-protected derivatives with HOBt/DIC activation to minimize base-induced racemization .
  • Conduct SPPS at 4°C to slow epimerization kinetics .
    • Quality Control : Monitor racemization via Marfey’s reagent derivatization followed by HPLC-UV .

Q. How can computational modeling predict the compound’s metabolic pathways?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s SiteMap to identify oxidation hotspots (e.g., methyl groups adjacent to disulfide) .
  • Metabolite Prediction : ADMET Predictor™ simulates phase II conjugation (e.g., glutathione adducts at the disulfide bond) .
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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